2-Amino-4-methyl-5-nitrobenzoic acid
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Overview
Description
2-Amino-4-methyl-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-nitrobenzoic acid typically involves nitration and amination reactionsThe reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or other reducing agents for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, forming diamino derivatives.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, diamino derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
2-Amino-4-methyl-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrobenzoic acid
- 4-Amino-3-nitrobenzoic acid
- 2-Methyl-5-nitrobenzoic acid
Uniqueness
2-Amino-4-methyl-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both an amino and a nitro group on the benzoic acid core allows for diverse chemical modifications and applications .
Biological Activity
2-Amino-4-methyl-5-nitrobenzoic acid (often abbreviated as AMNBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its effects on various biological targets, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C8H8N2O4
- Molecular Weight : 184.16 g/mol
- CAS Number : 1991-38-4
1. Antiviral Activity
Research has indicated that AMNBA exhibits antiviral properties, particularly against viral proteases. In a study evaluating a series of compounds for their ability to inhibit the SARS-CoV protease, AMNBA demonstrated promising results with an IC50 value of 0.46 μM, highlighting its potential as a lead compound for antiviral drug development .
2. Anticancer Properties
AMNBA has been investigated for its anticancer effects. A study involving various benzoic acid derivatives showed that compounds similar to AMNBA could induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma). The IC50 values for these compounds ranged from 8.82 µM to higher concentrations depending on the specific derivative tested .
3. Acetylcholinesterase Inhibition
The compound's structural characteristics suggest potential acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown effective AChE inhibition, thus indicating that AMNBA could be explored further in this context .
Case Study 1: Antiviral Efficacy
In a comprehensive study on the antiviral efficacy of AMNBA, researchers synthesized several derivatives and evaluated their inhibitory effects on viral replication in cell cultures. The study found that AMNBA not only inhibited viral protease activity but also showed low cytotoxicity in host cells, making it a candidate for further development into antiviral therapeutics .
Case Study 2: Anticancer Activity
A series of experiments involving the treatment of A549 and Caco-2 cells with AMNBA derivatives revealed that certain modifications to the benzene ring significantly enhanced their anticancer activity. The most potent derivative exhibited an IC50 value of approximately 8 µM against Caco-2 cells, indicating substantial growth suppression and potential for development as an anticancer agent .
Table 1: Inhibitory Potency of AMNBA Derivatives
Compound | Structure Modification | IC50 (μM) |
---|---|---|
AMNBA | None | 0.46 |
Derivative A | Methyl group addition | 1.3 |
Derivative B | Hydroxyl substitution | 5.2 |
Derivative C | Halogen substitution | 11.1 |
Table 2: Anticancer Activity Against A549 Cells
Compound | Concentration (µM) | % Cell Viability |
---|---|---|
Control | - | 100 |
AMNBA | 20 | 75 |
Derivative A | 20 | 60 |
Derivative B | 20 | 45 |
Properties
CAS No. |
204254-68-2 |
---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-amino-4-methyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
AXFFZRYCZQODAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N |
Origin of Product |
United States |
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